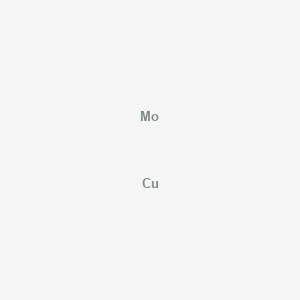

iron;molybdenum;oxotungsten

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iron, molybdenum, and oxotungsten form a unique compound that combines the properties of these three elements. This compound is part of the transition metal oxo complexes, which are coordination complexes containing an oxo ligand. These ligands stabilize high oxidation states of metals and are found in several metalloproteins, including molybdenum cofactors and many iron-containing enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron molybdate catalysts can be synthesized via a sol-gel route using oxalic acid or malonic acid. Catalysts synthesized using malonic acid have been found to give improved yields over those prepared using oxalic acid or a standard coprecipitation method . The preparation of iron molybdate catalysts with different Fe:Mo ratios involves co-precipitating metal nitrate solutions using a base, followed by calcination to form oxide catalysts .

Industrial Production Methods: The industrial production of formaldehyde using mixed metal oxides is conducted using the Formox process, which employs iron–vanadium, iron–vanadium–molybdenum, or iron–molybdenum mixed oxide spinel catalysts . Iron molybdate catalysts have been used commercially since the 1950s for the oxidation of methanol to formaldehyde .

Analyse Des Réactions Chimiques

Types of Reactions: Iron, molybdenum, and oxotungsten compounds undergo various types of reactions, including oxidation, reduction, and substitution. A common reaction exhibited by metal-oxo compounds is olation, the condensation process that converts low molecular weight oxides to polymers with M-O-M linkages .

Common Reagents and Conditions: Metal oxo complexes are intermediates in many metal-catalyzed oxidation reactions. Oxygen-atom transfer is a common reaction of particular interest in organic chemistry and biochemistry . Some metal-oxos are capable of transferring their oxo ligand to organic substrates, such as in the enzyme superfamily molybdenum oxotransferase .

Major Products: The major products formed from these reactions include various oxidized forms of the metals involved. For example, the oxidation of methanol over iron molybdate catalysts produces formaldehyde .

Applications De Recherche Scientifique

Iron, molybdenum, and oxotungsten compounds have a wide range of scientific research applications. They are used in chemistry for catalytic processes, in biology for their role in metalloproteins, and in medicine for their potential therapeutic properties. In industry, these compounds are used as catalysts in the production of formaldehyde and other chemicals .

Mécanisme D'action

The mechanism of action of molybdenum involves its role as a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes catalyze oxygen transferase reactions, coupled with two-electron redox reactions involving the metal . Iron(IV)-oxo compounds are intermediates in many biological oxidations, such as the hydroxylation of hydrocarbons by cytochrome P450 enzymes .

Comparaison Avec Des Composés Similaires

Similar compounds to iron, molybdenum, and oxotungsten include other transition metal oxo complexes, such as potassium ferrate and osmium tetroxide . These compounds also exhibit high oxidation states and are used in various oxidation reactions. the unique combination of iron, molybdenum, and oxotungsten provides distinct catalytic properties and stability, making them valuable in specific industrial and research applications .

Propriétés

Numéro CAS |

118461-34-0 |

|---|---|

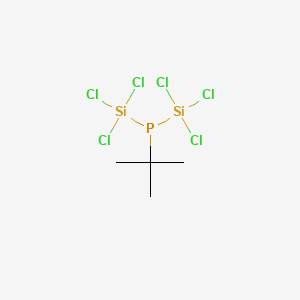

Formule moléculaire |

FeMoOW |

Poids moléculaire |

351.63 g/mol |

Nom IUPAC |

iron;molybdenum;oxotungsten |

InChI |

InChI=1S/Fe.Mo.O.W |

Clé InChI |

SCAZQHPNWVTTJF-UHFFFAOYSA-N |

SMILES canonique |

O=[W].[Fe].[Mo] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

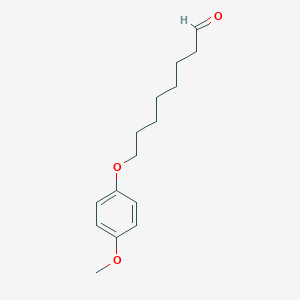

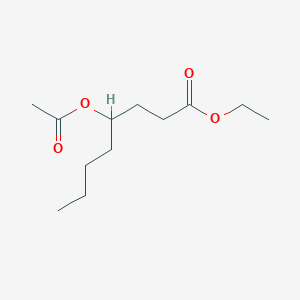

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

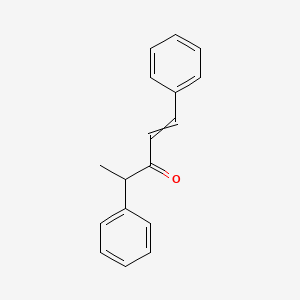

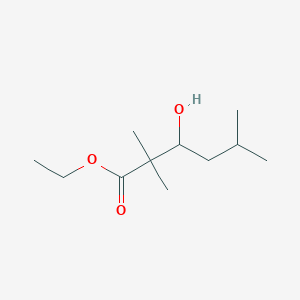

![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)